molecular formula C16H14N2O B8642534 N-benzyl-1H-indole-5-carboxamide CAS No. 121206-75-5

N-benzyl-1H-indole-5-carboxamide

Cat. No.: B8642534
CAS No.: 121206-75-5
M. Wt: 250.29 g/mol
InChI Key: ZYPBHSHGVNTFEO-UHFFFAOYSA-N
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Description

N-Benzyl-1H-indole-5-carboxamide is a synthetic indole derivative characterized by a benzyl group attached to the carboxamide nitrogen at the 5-position of the indole scaffold. For example, derivatives of 1H-indole-5-carboxamide, such as the 1-benzylpiperidine amide (compound 6a), were investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), though with weak activity . Additionally, glycosylated derivatives like N-(β-L-fucopyranosyl)-1H-indole-5-carboxamide (compound 51) highlight its versatility in structural modifications for diverse applications .

Properties

CAS No.

121206-75-5

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-benzyl-1H-indole-5-carboxamide

InChI

InChI=1S/C16H14N2O/c19-16(18-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2,(H,18,19)

InChI Key

ZYPBHSHGVNTFEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Preparation Methods

Chlorination and Amidation

Indole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the reactive acid chloride. Subsequent reaction with benzylamine in the presence of a base (e.g., triethylamine) yields N-benzyl-1H-indole-5-carboxamide:

Indole-5-CO2HSOCl2Indole-5-COClBenzylamineThis compound\text{Indole-5-CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{Indole-5-COCl} \xrightarrow{\text{Benzylamine}} \text{this compound}

Key Data :

  • Yield : ~43–52% (extrapolated from analogous syntheses).

  • Purity : ≥95% (HPLC).

  • Reaction Time : 4–24 hours.

Carbodiimide-Mediated Coupling

Modern peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) offer a milder alternative to acid chlorides, particularly for acid-sensitive substrates.

Procedure

  • Activation : Indole-5-carboxylic acid is activated in situ using EDC and DMAP in dichloromethane (DCM).

  • Amidation : Benzylamine is added to the activated intermediate, forming the amide bond:

Indole-5-CO2HEDC/DMAPActive esterBenzylamineThis compound\text{Indole-5-CO}_2\text{H} \xrightarrow{\text{EDC/DMAP}} \text{Active ester} \xrightarrow{\text{Benzylamine}} \text{this compound}

Key Data :

  • Yield : 52–60% (observed for indole-2-carboxamide analogues).

  • Reaction Time : 12–24 hours.

  • Advantages : Avoids harsh conditions (e.g., SOCl₂), suitable for thermally labile compounds.

Multi-Step Synthesis from Indole

A modular approach starting from unsubstituted indole allows for precise functionalization at the 5th position. This method is advantageous for large-scale production but requires multiple optimization steps.

Functionalization at C-5

Directed ortho-metalation (DoM) strategies using directing groups (e.g., –OMe, –NH₂) enable regioselective carboxylation. For example:

  • Nitration : Introduce a nitro group at C-5 using HNO₃/H₂SO₄.

  • Reduction : Reduce nitro to amine using H₂/Pd-C.

  • Carboxylation : Convert amine to carboxylic acid via diazotization and hydrolysis.

Amide Formation

The resulting indole-5-carboxylic acid is coupled with benzylamine via either acid chloride or carbodiimide methods (see Sections 1.2 and 2.1).

Key Data :

  • Overall Yield : ~30–40% (estimated from multi-step analogues).

  • Challenges : Requires rigorous control of reaction conditions to avoid byproducts.

Comparative Analysis of Methods

Parameter Acid Chloride Route EDC/DMAP Route Multi-Step Synthesis
Yield 43–52%52–60%30–40%
Reaction Time 4–24 h12–24 h48–72 h
Purity ≥95%≥95%85–90%
Scalability HighModerateLow
Equipment Needs StandardStandardSpecialized

Insights :

  • The EDC/DMAP method offers superior yields and avoids corrosive reagents like SOCl₂.

  • The acid chloride route is preferred for bulk synthesis due to shorter reaction times.

  • Multi-step synthesis is less practical but valuable for isotopically labeled or substituted variants.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates.

  • Temperature Control : Reactions performed at 0–25°C minimize side reactions (e.g., over-chlorination).

Purification Techniques

  • Column Chromatography : Silica gel with DCM/MeOH (9:1) effectively isolates the product.

  • Recrystallization : Methanol or ethyl acetate improves purity.

Challenges and Solutions

  • Regioselectivity : Achieving carboxylation exclusively at C-5 remains challenging. Directed metalation or protecting group strategies (e.g., N-Boc) can enhance selectivity.

  • Byproduct Formation : Excess benzylamine or incomplete activation reduces yields. Stoichiometric optimization and intermediate monitoring (TLC/HPLC) are critical .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

Key Observations:
  • Substituent Effects : The addition of electron-withdrawing groups (e.g., 3-chloro-benzyl in compound 6c) enhances BuChE inhibition compared to the parent N-benzyl derivative .
  • Positional Isomerism : Shifting the carboxamide from the 5-position (N-benzyl-1H-indole-5-carboxamide) to the 2-position (e.g., IDO1 inhibitors in ) alters target specificity, suggesting the indole carboxamide position critically influences biological activity .
  • Hybrid Structures : Incorporation of benzimidazole (compound 24) or photoactivatable groups () expands functional applications, such as enzyme inhibition or photolabeling studies .
Key Observations:
  • Yield Limitations : Harsh conditions (e.g., temperatures >150°C) in led to low yields due to decomposition, whereas milder methods (e.g., column chromatography in ) improved practicality .
  • Scalability : Compounds with simpler substituents (e.g., N-isopropyl in ) are commercially available, suggesting optimized synthetic routes for bulk production .

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-1H-indole-5-carboxamide, and how are intermediates purified?

The synthesis of this compound derivatives typically involves amide coupling reactions. For example, Method A ( ) uses carbodiimide crosslinkers like EDC·HCl with HOBt and DIPEA in anhydrous DMF to activate the carboxylic acid moiety of indole derivatives. After coupling with benzylamine analogs, the product is purified via Combiflash chromatography (silica gel, dichloromethane/methanol gradients) or preparative HPLC, achieving >95% purity. Triton WR-1339-induced hyperlipidemic rat models are often employed to screen bioactivity post-synthesis .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 11.6 ppm, benzyl CH2 at δ 4.5–4.7 ppm) and carbon backbone (e.g., carbonyl carbons at ~165–170 ppm) ().
  • HRMS : Validates molecular formulas (e.g., [M+H]+ for C23H18F2N4O2: calculated 421.1398, observed 421.1476) ().
  • Melting Point Analysis : Confirms compound identity (e.g., derivatives with >250°C melting points indicate high crystallinity) ().

Q. What in vivo models are used to evaluate the biological activity of indole carboxamides?

The Triton WR-1339-induced hyperlipidemic rat model is a standard for assessing antihyperlipidemic activity. Rats are divided into control, hyperlipidemic, and treatment groups, with compounds administered intraperitoneally. Lipid profiles (total cholesterol, triglycerides) are quantified enzymatically at 18–24 hours post-treatment ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target specificity?

SAR studies focus on substituent effects:

  • Indole Position 5 : Electron-withdrawing groups (e.g., -F, -NO2) enhance metabolic stability but may reduce solubility ().
  • Benzyl Substituents : Para-substituted benzyl groups (e.g., 4-fluorophenyl) improve receptor binding affinity, as seen in cannabinoid receptor assays ().
  • Amide Linkers : Bulky substituents (e.g., adamantane in Method C) increase membrane permeability but require balancing with logP values <5 to avoid toxicity ().

Q. What strategies are used to design photoactivatable this compound derivatives for target identification?

Photoaffinity labeling groups like phenyl azide (PAZ) or benzophenone (BP) are introduced at the benzyl or indole positions. For example, 3-(azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide () is irradiated at 365 nm to crosslink with target proteins, followed by pull-down assays and LC-MS/MS for protein identification .

Q. How should researchers address contradictions in biological activity data across studies?

  • Control Replication : Verify hyperlipidemia induction consistency (e.g., Triton WR-1339 dosage, animal strain) ().
  • Batch Variability : Use standardized synthetic protocols (e.g., Method B in ) to minimize impurity-driven artifacts.
  • Data Normalization : Compare activity relative to positive controls (e.g., fibrates for lipid-lowering assays) to mitigate inter-study variability ().

Q. What are the challenges in optimizing amide coupling efficiency for large-scale synthesis?

  • Activation Reagents : EDC·HCl/HOBt systems may hydrolyze in humid conditions; alternatives like HATU improve coupling yields but increase cost ().
  • Solvent Selection : Anhydrous DMF ensures reagent stability, but switching to THF reduces environmental toxicity while requiring strict moisture control.
  • Purification : Automated flash chromatography (e.g., 20–30% methanol in DCM) scales effectively but demands gradient optimization to retain >95% purity ().

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